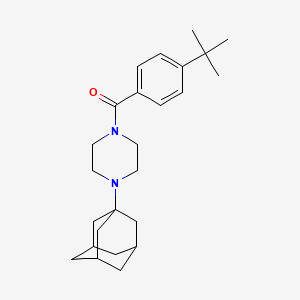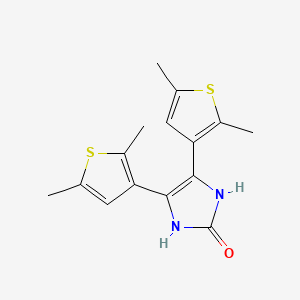![molecular formula C31H28FN3O B11489840 1'-(4-fluorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one](/img/structure/B11489840.png)
1'-(4-fluorobenzyl)-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound contains multiple aromatic rings, including fluorophenyl and methylphenyl groups, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
The synthesis of 1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves several steps. Typically, the preparation starts with the formation of the imidazolidine ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the correct formation of the spiro structure. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the targets it interacts with.
Comparaison Avec Des Composés Similaires
Similar compounds include other spiro compounds and indole derivatives. Compared to these, 1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE stands out due to its unique combination of fluorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties. Some similar compounds include:
- Spiro[indole-3,4’-piperidine] derivatives
- 1,3-bis(4-methylphenyl)imidazolidine derivatives
- Fluorophenyl-substituted indoles
This detailed article provides a comprehensive overview of 1’-[(4-FLUOROPHENYL)METHYL]-1,3-BIS(4-METHYLPHENYL)-1’,2’-DIHYDROSPIRO[IMIDAZOLIDINE-2,3’-INDOL]-2’-ONE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C31H28FN3O |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
1'-[(4-fluorophenyl)methyl]-1,3-bis(4-methylphenyl)spiro[imidazolidine-2,3'-indole]-2'-one |
InChI |
InChI=1S/C31H28FN3O/c1-22-7-15-26(16-8-22)34-19-20-35(27-17-9-23(2)10-18-27)31(34)28-5-3-4-6-29(28)33(30(31)36)21-24-11-13-25(32)14-12-24/h3-18H,19-21H2,1-2H3 |
Clé InChI |
QXPSCLBYDPDHMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(C23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11489759.png)

![8-(furan-2-yl)-4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11489776.png)

![2'-Amino-1-methyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489799.png)
![N-(1,2-Dihydroacenaphthylen-5-YL)-2-[N-(4-methoxyphenyl)ethanesulfonamido]acetamide](/img/structure/B11489809.png)

![1-(1-Benzofuran-2-yl)-3-{[4-(4-chlorophenoxy)phenyl]amino}propan-1-one](/img/structure/B11489818.png)
![8-methoxy-N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11489822.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-phenoxyphenyl)methanone](/img/structure/B11489827.png)
![N-[1-(2-Chlorobenzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11489831.png)
![N-(3-fluorophenyl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11489835.png)
![2,5'-Dioxo-1'-phenyl-2'-(1{H}-pyrrol-1-YL)-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489844.png)
![2-Chloro-3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11489851.png)
